2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(diethylamino)propan-2-yl]propanamide
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Overview
Description
2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(DIETHYLAMINO)-1-METHYLETHYL]PROPANAMIDE is a complex organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a pyrazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The trifluoromethyl group, in particular, is known for enhancing the metabolic stability and lipophilicity of molecules, making this compound a valuable candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(DIETHYLAMINO)-1-METHYLETHYL]PROPANAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the Bromine and Trifluoromethyl Groups: The bromine and trifluoromethyl groups are introduced via electrophilic substitution reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS), while trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H).
Amidation Reaction: The final step involves the amidation of the pyrazole derivative with N,N-diethylaminoethylamine under appropriate conditions to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, forming corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) are often employed under mild conditions.
Major Products
Oxidation: Products include alcohols, aldehydes, or carboxylic acids.
Reduction: Products include dehalogenated derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in azides, thiocyanates, or ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s trifluoromethyl group enhances its ability to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine
Medicinally, the compound is investigated for its potential as a drug candidate. The trifluoromethyl group improves metabolic stability, while the pyrazole ring is a common pharmacophore in many therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and materials with enhanced properties such as increased durability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(DIETHYLAMINO)-1-METHYLETHYL]PROPANAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(DIMETHYLAMINO)-1-METHYLETHYL]PROPANAMIDE
- 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(DIETHYLAMINO)-1-METHYLETHYL]PROPANAMIDE
Uniqueness
The presence of the bromine atom in 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(DIETHYLAMINO)-1-METHYLETHYL]PROPANAMIDE distinguishes it from similar compounds. Bromine’s larger atomic size and higher electronegativity compared to chlorine or hydrogen can significantly influence the compound’s reactivity and interaction with biological targets.
This detailed overview provides a comprehensive understanding of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(DIETHYLAMINO)-1-METHYLETHYL]PROPANAMIDE, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C15H24BrF3N4O |
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Molecular Weight |
413.28 g/mol |
IUPAC Name |
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[1-(diethylamino)propan-2-yl]propanamide |
InChI |
InChI=1S/C15H24BrF3N4O/c1-6-22(7-2)8-9(3)20-14(24)11(5)23-10(4)12(16)13(21-23)15(17,18)19/h9,11H,6-8H2,1-5H3,(H,20,24) |
InChI Key |
RXYGVGZLPDFBPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C)NC(=O)C(C)N1C(=C(C(=N1)C(F)(F)F)Br)C |
Origin of Product |
United States |
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